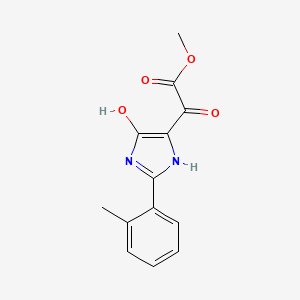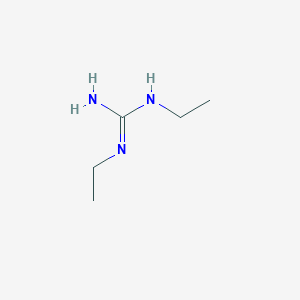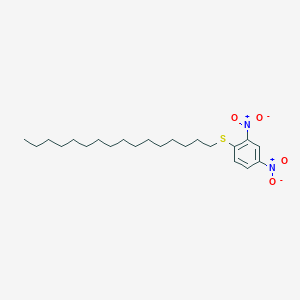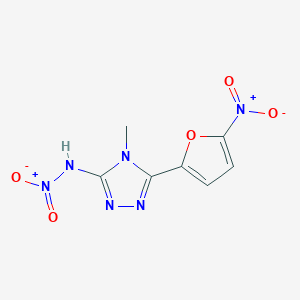
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- is a complex organic compound with the molecular formula C7H6N6O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves multiple stepsThe reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, along with controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the precursor triazole is treated with nitrating agents under controlled conditions. The process requires careful handling of reagents and by-products to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitramino and nitrofuryl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas or metal hydrides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of the original compound, which can have different chemical and physical properties .
Scientific Research Applications
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of energetic materials and explosives due to its high nitrogen and oxygen content .
Mechanism of Action
The mechanism of action of s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- involves its interaction with various molecular targets and pathways. The compound’s nitro and nitramino groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial or anticancer effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Trinitromethyl-5-nitramino-1H-1,2,4-triazole: Known for its high nitrogen and oxygen content, making it a powerful energetic compound.
5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Combines triazole and tetrazole moieties, offering unique energetic properties.
4-Nitro-5-dinitromethyl-1,2,3-triazole: Features nitro and dinitromethyl groups, enhancing its density and detonation performance.
Uniqueness
s-Triazole, 4-methyl-3-nitramino-5-(5-nitro-2-furyl)- stands out due to its specific combination of nitramino and nitrofuryl groups, which provide a unique balance of chemical stability and reactivity. This makes it particularly valuable in applications requiring high energy and controlled reactivity .
Properties
CAS No. |
41735-51-7 |
|---|---|
Molecular Formula |
C7H6N6O5 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
N-[4-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]nitramide |
InChI |
InChI=1S/C7H6N6O5/c1-11-6(8-9-7(11)10-13(16)17)4-2-3-5(18-4)12(14)15/h2-3H,1H3,(H,9,10) |
InChI Key |
SQIBOBPSZHMHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1N[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




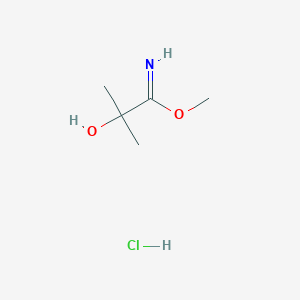
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
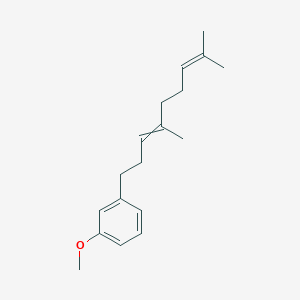
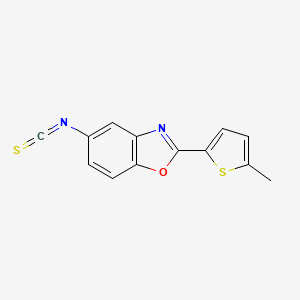
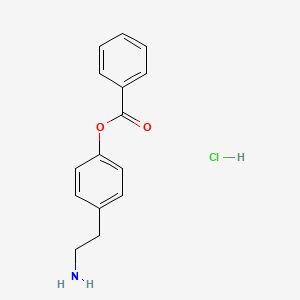
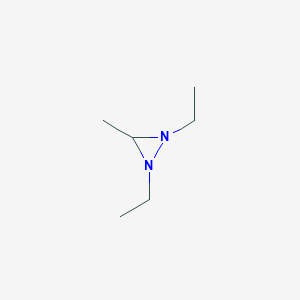
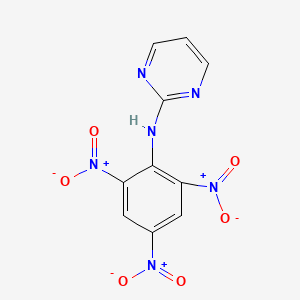
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxy-2-methylphenyl)azo]-, disodium salt](/img/structure/B14663095.png)
